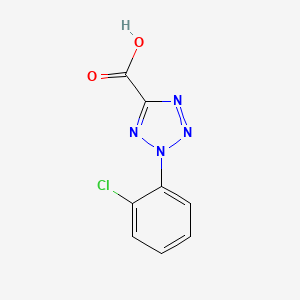

2-(2-Chlorophenyl)-2H-tetrazole-5-carboxylic acid

Description

BenchChem offers high-quality 2-(2-Chlorophenyl)-2H-tetrazole-5-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Chlorophenyl)-2H-tetrazole-5-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(2-chlorophenyl)tetrazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN4O2/c9-5-3-1-2-4-6(5)13-11-7(8(14)15)10-12-13/h1-4H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEALLFQYQSFVQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N2N=C(N=N2)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-(2-Chlorophenyl)-2H-tetrazole-5-carboxylic acid

Abstract

This technical guide provides a comprehensive overview of a robust and well-documented synthetic pathway for the preparation of 2-(2-Chlorophenyl)-2H-tetrazole-5-carboxylic acid, a heterocyclic compound of interest to researchers and professionals in the field of drug development and medicinal chemistry. The synthesis is strategically designed as a two-step process, commencing with the formation of a key intermediate, ethyl tetrazole-5-carboxylate, through a [3+2] cycloaddition reaction. This is followed by a regioselective N-arylation to introduce the 2-chlorophenyl moiety at the N2 position of the tetrazole ring, and subsequent hydrolysis to yield the final carboxylic acid. This document will delve into the mechanistic underpinnings of each synthetic step, provide detailed, field-tested experimental protocols, and discuss the critical parameters that ensure a successful and efficient synthesis.

Introduction

Tetrazole derivatives are a prominent class of nitrogen-rich heterocyclic compounds that have garnered significant attention in pharmaceutical sciences. The tetrazole ring is often employed as a bioisosteric replacement for the carboxylic acid functional group, offering improved metabolic stability and pharmacokinetic properties in drug candidates. The specific target of this guide, 2-(2-Chlorophenyl)-2H-tetrazole-5-carboxylic acid, possesses a unique substitution pattern that makes it a valuable scaffold for further chemical elaboration in the discovery of novel therapeutic agents. The strategic placement of the 2-chlorophenyl group at the N2 position and the carboxylic acid at the C5 position provides distinct opportunities for molecular interactions with biological targets.

This guide will provide a detailed and practical approach to the synthesis of this important molecule, focusing on the underlying chemical principles and providing actionable protocols for its successful preparation in a laboratory setting.

Overall Synthetic Strategy

The synthesis of 2-(2-Chlorophenyl)-2H-tetrazole-5-carboxylic acid is most effectively achieved through a convergent two-step approach. This strategy allows for the initial construction of the core tetrazole-5-carboxylate scaffold, followed by the introduction of the specific aryl substituent.

Caption: Overall synthetic workflow for 2-(2-Chlorophenyl)-2H-tetrazole-5-carboxylic acid.

Part 1: Synthesis of Ethyl Tetrazole-5-carboxylate

The initial step of the synthesis involves the construction of the tetrazole ring with an ester functionality at the 5-position. This is efficiently accomplished through a [3+2] cycloaddition reaction between an azide source and a nitrile.[1][2]

Mechanism of Tetrazole Ring Formation

The formation of the tetrazole ring proceeds via a well-established [3+2] cycloaddition mechanism. In this reaction, the azide ion acts as a 1,3-dipole, which reacts with the carbon-nitrogen triple bond of the cyanoformate. This concerted reaction leads to the formation of the stable, aromatic tetrazole ring. The use of an acid catalyst, such as trifluoroacetic acid in the presence of a non-nucleophilic base like 2,6-lutidine, facilitates the reaction by protonating the nitrile, thereby increasing its electrophilicity and reactivity towards the azide nucleophile.[3]

Experimental Protocol: Synthesis of Ethyl Tetrazole-5-carboxylate

This protocol is adapted from the procedure described in U.S. Patent 5,525,733 A.[3]

Materials:

-

Ethyl cyanoformate

-

Sodium azide

-

2,6-Lutidine

-

Trifluoroacetic acid

-

Ethyl acetate

-

Nitrogen gas supply

-

Ice bath

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 2,6-lutidine (115 ml) and cool the flask in an ice bath.

-

Under a nitrogen atmosphere, cautiously add trifluoroacetic acid (20.5 ml) dropwise over 15 minutes, ensuring the internal temperature is maintained between +5°C and +10°C.

-

To this cooled solution, add powdered sodium azide (17.8 g) in one portion, followed by the addition of ethyl cyanoformate (24.8 g).

-

Slowly warm the reaction mixture to approximately 80°C.

-

Maintain the reaction at 75-80°C for 5.5 hours with continuous stirring.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Filter the resulting white crystals and wash them thoroughly with ethyl acetate (3 x 50 ml).

-

Dry the collected solid in vacuo to a constant weight to yield the anhydrous sodium salt of ethyl-5-tetrazole carboxylate.

Expected Yield and Characterization:

The expected yield of the sodium salt of ethyl-5-tetrazole carboxylate is typically high. The product can be characterized by its melting point and spectroscopic methods. For the free ester, the following characteristics are expected:

| Property | Value |

| Melting Point | 88-93°C[4] |

| Molecular Formula | C4H6N4O2[4] |

| Molecular Weight | 142.12 g/mol [4] |

Part 2: Synthesis of 2-(2-Chlorophenyl)-2H-tetrazole-5-carboxylic acid

The second part of the synthesis involves the regioselective introduction of the 2-chlorophenyl group onto the N2 position of the tetrazole ring, followed by the hydrolysis of the ethyl ester to the final carboxylic acid.

Regioselective N-Arylation of 5-Substituted Tetrazoles

The alkylation and arylation of 5-substituted tetrazoles can lead to a mixture of N1 and N2 isomers. However, the regioselective synthesis of the N2 isomer is often desired and can be achieved under specific reaction conditions. One of the most effective methods for the regioselective N2-arylation of tetrazoles is the reaction with aryldiazonium salts.[2] The reaction of a 5-substituted tetrazole with an in situ generated or pre-formed aryldiazonium salt typically favors the formation of the 2,5-disubstituted tetrazole.

Proposed Experimental Protocol: N-Arylation and Hydrolysis

This proposed protocol is based on established methods for the N-arylation of tetrazoles using diazonium salts and standard ester hydrolysis procedures.

Step 2a: Synthesis of Ethyl 2-(2-Chlorophenyl)-2H-tetrazole-5-carboxylate

Materials:

-

Ethyl tetrazole-5-carboxylate sodium salt (from Part 1)

-

2-Chloroaniline

-

Sodium nitrite

-

Hydrochloric acid (concentrated)

-

Water

-

Ice bath

-

Dichloromethane or other suitable organic solvent

Procedure:

-

Preparation of 2-Chlorophenyldiazonium Chloride Solution: In a beaker, dissolve 2-chloroaniline in a mixture of concentrated hydrochloric acid and water, and cool the solution to 0-5°C in an ice-salt bath. While maintaining the low temperature, add a solution of sodium nitrite in water dropwise with vigorous stirring. The formation of the diazonium salt is indicated by a positive starch-iodide paper test.

-

N-Arylation Reaction: In a separate flask, dissolve the sodium salt of ethyl tetrazole-5-carboxylate in water and cool it to 0-5°C. To this solution, slowly add the freshly prepared cold 2-chlorophenyldiazonium chloride solution with constant stirring.

-

Allow the reaction mixture to stir at low temperature for 1-2 hours and then let it warm to room temperature and stir for an additional 12-18 hours.

-

The product, ethyl 2-(2-chlorophenyl)-2H-tetrazole-5-carboxylate, may precipitate out of the solution or can be extracted with a suitable organic solvent like dichloromethane.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

Step 2b: Hydrolysis to 2-(2-Chlorophenyl)-2H-tetrazole-5-carboxylic acid

Materials:

-

Ethyl 2-(2-chlorophenyl)-2H-tetrazole-5-carboxylate

-

Sodium hydroxide or potassium hydroxide

-

Ethanol or methanol

-

Water

-

Hydrochloric acid (for acidification)

Procedure:

-

Dissolve the ethyl 2-(2-chlorophenyl)-2H-tetrazole-5-carboxylate in a mixture of ethanol and water.

-

Add a solution of sodium hydroxide or potassium hydroxide and heat the mixture to reflux for 2-4 hours, or until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or ethyl acetate) to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and acidify to a pH of 1-2 with concentrated hydrochloric acid.

-

The product, 2-(2-Chlorophenyl)-2H-tetrazole-5-carboxylic acid, will precipitate as a solid.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum.

Expected Results and Characterization

The final product, 2-(2-Chlorophenyl)-2H-tetrazole-5-carboxylic acid, is a white to off-white solid. The structure and purity can be confirmed by various spectroscopic and analytical techniques.

| Property | Expected Value |

| Molecular Formula | C8H5ClN4O2 |

| Molecular Weight | 224.61 g/mol |

| ¹H NMR | Aromatic protons of the 2-chlorophenyl group and a carboxylic acid proton (exchangeable with D₂O). |

| ¹³C NMR | Signals corresponding to the tetrazole ring carbon, the carboxylic acid carbon, and the carbons of the 2-chlorophenyl ring. The chemical shift of the tetrazole carbon can help distinguish between N1 and N2 isomers.[5] |

| Mass Spectrometry | Molecular ion peak corresponding to the calculated mass. |

| FT-IR | Characteristic peaks for the carboxylic acid O-H and C=O stretching, and vibrations of the tetrazole and aromatic rings. |

Safety and Handling Considerations

-

Sodium Azide: Sodium azide is highly toxic and can form explosive heavy metal azides. It should be handled with extreme caution in a well-ventilated fume hood. Avoid contact with acids, as this will generate highly toxic and explosive hydrazoic acid.

-

Trifluoroacetic Acid: Trifluoroacetic acid is a strong, corrosive acid. Handle with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.

-

Diazonium Salts: Aryldiazonium salts can be explosive when isolated in a dry state. It is highly recommended to use them in solution immediately after their preparation and not to isolate them.

-

General Precautions: Standard laboratory safety practices should be followed throughout the synthesis, including the use of personal protective equipment and working in a well-ventilated area.

Conclusion

The synthesis of 2-(2-Chlorophenyl)-2H-tetrazole-5-carboxylic acid presented in this technical guide provides a reliable and well-precedented pathway for obtaining this valuable heterocyclic compound. By following the detailed protocols and understanding the underlying chemical principles, researchers and drug development professionals can confidently prepare this molecule for further investigation and application in their respective fields. The two-step strategy, involving the initial formation of the tetrazole-5-carboxylate intermediate followed by regioselective N-arylation and hydrolysis, offers a logical and efficient route to the target compound. Careful adherence to the experimental procedures and safety precautions is paramount for a successful and safe synthesis.

References

- Shie, J.-J., & Fang, J.-M. (2007). A series of primary alcohols and aldehydes were treated with iodine in ammonia water under microwave irradiation to give the intermediate nitriles, which without isolation underwent [2 + 3] cycloadditions with dicyandiamide and sodium azide to afford the corresponding triazines and tetrazoles in high yields. The Journal of Organic Chemistry, 72(8), 3141–3144.

- Ramanathan, M., Wang, Y.-H., & Liu, S.-T. (2015). The reaction of aryldiazonium salts with amidines followed by oxidative ring closure with I2/KI under basic conditions provides 2,5-disubstituted tetrazoles in good yields. This one-pot synthesis offers mild reaction conditions, short reaction time and a convenient workup. Organic Letters, 17(23), 5886–5889.

- Verma, G., Khan, M. F., Nainwal, L. M., Ishaq, M., Akhter, M., Bakht, A., Anwer, T., Afrin, F., Islamuddin, M., Husain, I., & Alam, M. M. (2019). Novel two step synthesis of bis/Mono 1-aryl-1H-tetrazole-5-carboxylic acid.

- Saikia, R. A., Dutta, A., Sarma, B., & Takur, A. J. (2022). The use of diaryliodonium salts enables a simple, metal-free regioselective N2-arylation strategy for 5-substituted-1H-tetrazoles to provide 2-aryl-5-substituted-tetrazoles. Diaryliodonium salts with a wide range of both electron-rich and previously challenged electron-deficient aryl groups are applicable. A one-pot system achieves the synthesis of 2,5-diaryl-tetrazoles directly from nitriles. The Journal of Organic Chemistry, 87(15), 9782–9796.

-

PrepChem. (n.d.). Synthesis of ethyl tetrazole-5-carboxylate. Retrieved from [Link]

- US Patent No. 5,525,733 A. (1996). Process for preparing tetrazole-5-carboxylic acid derivatives.

-

PubChem. (n.d.). 2-phenyl-2H-1,2,3,4-tetrazole-5-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

MDPI. (2023). 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 2-(2-Chlorophenyl)-2H-tetrazole-5-carboxylic acid

Foreword: A Roadmap for Characterization

This technical guide serves as a comprehensive resource for researchers, medicinal chemists, and drug development professionals engaged in the characterization of 2-(2-Chlorophenyl)-2H-tetrazole-5-carboxylic acid. In the realm of drug discovery, a thorough understanding of a molecule's physicochemical properties is paramount, as these attributes fundamentally govern its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. This document deviates from a rigid template, instead offering a logically structured exploration of the essential physicochemical parameters of the title compound. We will delve into the theoretical underpinnings of each property, provide detailed, field-proven experimental protocols for their determination, and present predicted data to guide initial assessments. The causality behind experimental choices is elucidated, ensuring that this guide is not merely a list of procedures but a self-validating system for robust scientific inquiry.

Molecular Structure and Its Implications

2-(2-Chlorophenyl)-2H-tetrazole-5-carboxylic acid possesses a unique molecular architecture that dictates its chemical behavior. The structure features a tetrazole ring, a known bioisostere for a carboxylic acid, which itself is also present.[1] This dual acidic functionality, coupled with the lipophilic 2-chlorophenyl substituent, suggests a complex interplay of properties that will be explored in the subsequent sections.

| Property | Value | Source |

| Molecular Formula | C₈H₅ClN₄O₂ | PubChem |

| Molecular Weight | 224.61 g/mol | PubChem |

| CAS Number | 1368525-24-9 | PubChem |

Acidity (pKa): The Ionization Landscape

The pKa, or acid dissociation constant, is a critical parameter that determines the extent of ionization of a molecule at a given pH. For 2-(2-Chlorophenyl)-2H-tetrazole-5-carboxylic acid, the presence of both a carboxylic acid and a tetrazole ring suggests at least two pKa values. The tetrazole moiety itself can act as a bioisostere for a carboxylic acid, and its acidity is a key feature.[2] Understanding the pKa is crucial for predicting solubility, membrane permeability, and receptor interactions.

Predicted pKa Values

In the absence of direct experimental data, computational methods provide a valuable starting point. Various software packages utilizing quantum mechanics and QSAR models can predict pKa values with reasonable accuracy.[3][4][5][6][7][8]

| Ionizable Group | Predicted pKa | Prediction Method |

| Carboxylic Acid | ~ 3.5 - 4.5 | Based on substituted benzoic acids |

| Tetrazole NH | ~ 4.5 - 5.5 | Based on substituted tetrazoles |

Note: These are estimated values and require experimental verification.

Experimental Determination of pKa

A multi-pronged approach to pKa determination is recommended for robust characterization.

This is a high-precision, classic method for pKa measurement.[9]

Protocol:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of 2-(2-Chlorophenyl)-2H-tetrazole-5-carboxylic acid and dissolve it in a suitable co-solvent (e.g., methanol or DMSO) if sparingly soluble in water. Dilute with deionized water to a final volume of 50 mL.

-

Titration: Titrate the sample solution with a standardized solution of 0.1 M NaOH.

-

Data Acquisition: Monitor the pH of the solution using a calibrated pH meter after each addition of titrant.

-

Analysis: Plot the pH versus the volume of NaOH added. The pKa values correspond to the pH at the half-equivalence points of the titration curve. The first inflection point will likely correspond to the carboxylic acid, and the second to the tetrazole.

Causality Behind the Choice: Potentiometric titration directly measures the change in pH upon neutralization, providing a thermodynamically accurate pKa value. The use of a co-solvent is necessary for poorly soluble compounds, though it's important to note that this can slightly alter the apparent pKa.[9]

This method is suitable for compounds with a UV-active chromophore near the ionizable group and can be used for less soluble compounds at lower concentrations.[9]

Protocol:

-

Buffer Preparation: Prepare a series of buffers with known pH values spanning the expected pKa range (e.g., pH 2 to 7).

-

Sample Preparation: Prepare a stock solution of the compound in a suitable solvent and dilute it to the same concentration in each buffer solution.

-

Spectral Acquisition: Record the UV-Vis spectrum of each solution.

-

Analysis: Identify a wavelength with a significant change in absorbance upon ionization. Plot absorbance versus pH. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa at the inflection point.

Causality Behind the Choice: This method is highly sensitive and requires less material than titration. It is particularly useful when the protonated and deprotonated species have distinct electronic transitions.

Diagram of the pKa Determination Workflow:

Caption: Workflow for the experimental determination of pKa.

Lipophilicity (LogP): Gauging Membrane Permeability

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which is a key determinant of its ability to cross biological membranes. A positive LogP value indicates a preference for the lipid phase (more lipophilic), while a negative value indicates a preference for the aqueous phase (more hydrophilic).[10]

Predicted LogP Value

Computational tools can provide an initial estimate of the LogP.

| Parameter | Predicted Value | Prediction Method |

| LogP | ~ 2.0 - 3.0 | Fragment-based methods |

Note: This is an estimated value and requires experimental verification.

Experimental Determination of LogP by HPLC

The shake-flask method is the traditional approach, but High-Performance Liquid Chromatography (HPLC) offers a faster and more efficient alternative, especially for compounds with a wide range of lipophilicities.[10][11][12][13]

Protocol:

-

Column and Mobile Phase: Use a reversed-phase C18 column. The mobile phase will be a mixture of an aqueous buffer (at a pH where the compound is in its neutral form, if possible) and an organic modifier (e.g., acetonitrile or methanol).

-

Calibration: Inject a series of standard compounds with known LogP values to create a calibration curve by plotting their retention times against their LogP values.

-

Sample Analysis: Inject a solution of 2-(2-Chlorophenyl)-2H-tetrazole-5-carboxylic acid and record its retention time.

-

Calculation: Determine the LogP of the target compound by interpolating its retention time on the calibration curve.

Causality Behind the Choice: The HPLC method correlates the retention time on a nonpolar stationary phase with the compound's lipophilicity. It is a high-throughput and reproducible method that requires only a small amount of sample.

Diagram of the HPLC-based LogP Determination:

Caption: Workflow for LogP determination using HPLC.

Solubility: A Prerequisite for Absorption

Aqueous solubility is a critical factor for oral drug absorption. Poor solubility can lead to low bioavailability. Given the presence of two acidic groups, the solubility of 2-(2-Chlorophenyl)-2H-tetrazole-5-carboxylic acid is expected to be highly pH-dependent.

Predicted Solubility

The compound is predicted to be poorly soluble in acidic conditions and more soluble at higher pH values where it exists in its ionized form.

Experimental Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility.[14][15][16][17]

Protocol:

-

Buffer Preparation: Prepare buffers at various physiologically relevant pH values (e.g., 1.2, 4.5, and 6.8).

-

Equilibration: Add an excess amount of the solid compound to each buffer in separate vials.

-

Shaking: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

-

Sample Preparation: After equilibration, filter or centrifuge the samples to remove undissolved solids.

-

Analysis: Determine the concentration of the dissolved compound in the filtrate or supernatant using a suitable analytical method, such as HPLC-UV.

Causality Behind the Choice: This method ensures that a true equilibrium between the solid and dissolved states is reached, providing an accurate measure of thermodynamic solubility.

Thermal Properties: Stability Assessment

Understanding the thermal stability of a compound is crucial for its handling, storage, and formulation. Tetrazole derivatives, in particular, can be energetic materials.[1][18][19]

Predicted Thermal Behavior

Many tetrazole-containing compounds exhibit exothermic decomposition at elevated temperatures.[20][21]

Experimental Characterization of Thermal Properties

Protocol:

-

Sample Preparation: Place a small amount of the dry, powdered sample into a capillary tube.

-

Analysis: Use a calibrated melting point apparatus to slowly heat the sample.

-

Observation: Record the temperature range over which the sample melts.

Protocol:

-

Sample Preparation: Accurately weigh a small amount of the sample into a TGA or DSC pan.

-

Analysis: Heat the sample at a constant rate under a controlled atmosphere (e.g., nitrogen).

-

Data Acquisition: TGA measures the change in mass as a function of temperature, while DSC measures the heat flow into or out of the sample.

-

Interpretation: The TGA thermogram will indicate the decomposition temperature, while the DSC thermogram will show melting endotherms and decomposition exotherms.

Causality Behind the Choice: TGA provides quantitative information about mass loss upon heating, indicating decomposition. DSC provides information about phase transitions (like melting) and the energetics of decomposition (exothermic or endothermic).

Spectroscopic Characterization: Unveiling the Molecular Fingerprint

Spectroscopic techniques provide invaluable information about the molecular structure and functional groups present in the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structure elucidation.[2][22][23][24][25][26][27][28]

Expected ¹H NMR Features:

-

Aromatic Protons: Signals in the aromatic region (δ 7.0-8.5 ppm) corresponding to the protons on the 2-chlorophenyl ring.

-

Carboxylic Acid Proton: A broad singlet at a downfield chemical shift (δ > 10 ppm), which may be exchangeable with D₂O.

-

Tetrazole NH Proton (if tautomerism occurs): A broad signal, also exchangeable.

Expected ¹³C NMR Features:

-

Carbonyl Carbon: A signal in the range of δ 160-180 ppm.

-

Tetrazole Carbon: A signal around δ 150-160 ppm.

-

Aromatic Carbons: Signals in the aromatic region (δ 110-150 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.[2][27][29][30][31]

Expected FTIR Absorption Bands:

-

O-H Stretch (Carboxylic Acid): A very broad band from approximately 2500-3300 cm⁻¹.[28][30]

-

C=O Stretch (Carboxylic Acid): A strong, sharp band around 1700-1725 cm⁻¹.[28][30]

-

N=N and C=N Stretches (Tetrazole Ring): Bands in the 1400-1600 cm⁻¹ region.

-

C-Cl Stretch: A band in the fingerprint region, typically below 800 cm⁻¹.

Conclusion: A Framework for Comprehensive Understanding

This guide has provided a detailed framework for the comprehensive physicochemical characterization of 2-(2-Chlorophenyl)-2H-tetrazole-5-carboxylic acid. By combining computational predictions with rigorous experimental methodologies, researchers can build a robust data package that is essential for advancing this compound through the drug discovery and development pipeline. The protocols and rationale provided herein are designed to ensure scientific integrity and generate high-quality, reliable data.

References

-

Estimation of alkane-water logP for neutral, acidic, and basic compounds using an alkylated polystyrene-divinylbenzene high-performance liquid chromatography column. PubMed. [Link]

-

High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. ACS Publications. [Link]

-

Thermoanalytic data of tetrazoles. ResearchGate. [Link]

-

Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral an. ScienceDirect. [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

-

Efficient Synthesis of 2,5-Disubstituted Tetrazoles via the Cu2O-Catalyzed Aerobic. Royal Society of Chemistry. [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. WebAssign. [Link]

-

LogP—Making Sense of the Value. ACD/Labs. [Link]

-

Synthesis of 1,5 and 2,5-disubstituted tetrazoles and their evaluation as antimicrobial agents. Nanomedicine Research Journal. [Link]

-

Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Agilent. [Link]

-

STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND. ResearchGate. [Link]

-

Development of Methods for the Determination of pKa Values. PMC. [Link]

-

Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. ACS Publications. [Link]

-

Tetrazole. Wikipedia. [Link]

-

Combustion mechanism of tetrazole derivatives. ResearchGate. [Link]

-

Theoretical Calculations of pKa Values for Substituted Carboxylic Acid. NTU Journal. [Link]

-

Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. AAPS PharmSciTech. [Link]

-

Synthesis of Some New 1,5-Disubstituted Tetrazoles from 2-Aminobenzothiazole. AIP Publishing. [Link]

-

Easy to Use DFT Approach for Computational pKa Determination of Carboxylic Acids. PubMed. [Link]

-

Structural, Vibrational, and p K a Determination of Carboxylic Acids Using DFT Calculations and Raman Spectroscopy: An Instrumental Analysis Laboratory. ResearchGate. [Link]

-

Synthesis of 2,5‐disubstituted tetrazoles. ResearchGate. [Link]

-

Estimation of p K a values for carboxylic acids, alcohols, phenols and amines using changes in the relative Gibbs free energy. ResearchGate. [Link]

-

Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Optibrium. [Link]

-

MEASUREMENT OF ACIDITY (pKA). ECETOC. [Link]

-

Correlations and Predictions of Carboxylic Acid pKa Values Using Intermolecular Structure and Properties of Hydrogen-Bonded Complexes. PubMed. [Link]

-

Theoretical Calculations of pKa Values for Substituted Carboxylic Acid. NTU Journal of Pure Sciences. [Link]

-

Strategies for balancing safety in oxadiazole tetrazole derivatives: the role of the oxime group. Royal Society of Chemistry. [Link]

-

Tautomerism and Thermal Decomposition of Tetrazole: High-Level ab Initio Study. ACS Publications. [Link]

-

PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS FOR BIOWAIVER. World Health Organization. [Link]

-

FT-IR spectrum of 1-(3-bromophenyl)-1H-1,2,3,4-tetrazole. ResearchGate. [Link]

-

IR: carboxylic acids. University of Calgary. [Link]

-

FTIR spectra of Htza, complex 1, and complex 2. ResearchGate. [Link]

-

Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. MDPI. [Link]

-

Spectroscopy of Carboxylic Acids. Chemistry LibreTexts. [Link]

Sources

- 1. Tetrazole - Wikipedia [en.wikipedia.org]

- 2. pnrjournal.com [pnrjournal.com]

- 3. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.ntu.edu.iq [journals.ntu.edu.iq]

- 5. Easy to Use DFT Approach for Computational pKa Determination of Carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. optibrium.com [optibrium.com]

- 7. Correlations and predictions of carboxylic acid pKa values using intermolecular structure and properties of hydrogen-bonded complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Theoretical Calculations of pKa Values for Substituted Carboxylic Acid | NTU Journal of Pure Sciences [journals.ntu.edu.iq]

- 9. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 10. acdlabs.com [acdlabs.com]

- 11. Estimation of alkane-water logP for neutral, acidic, and basic compounds using an alkylated polystyrene-divinylbenzene high-performance liquid chromatography column - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. agilent.com [agilent.com]

- 14. lup.lub.lu.se [lup.lub.lu.se]

- 15. dissolutiontech.com [dissolutiontech.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

- 20. researchgate.net [researchgate.net]

- 21. Strategies for balancing safety in oxadiazole tetrazole derivatives: the role of the oxime group - Materials Advances (RSC Publishing) DOI:10.1039/D5MA00150A [pubs.rsc.org]

- 22. rsc.org [rsc.org]

- 23. nanomedicine-rj.com [nanomedicine-rj.com]

- 24. pubs.acs.org [pubs.acs.org]

- 25. pubs.aip.org [pubs.aip.org]

- 26. researchgate.net [researchgate.net]

- 27. Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives [mdpi.com]

- 28. chem.libretexts.org [chem.libretexts.org]

- 29. researchgate.net [researchgate.net]

- 30. orgchemboulder.com [orgchemboulder.com]

- 31. researchgate.net [researchgate.net]

A Technical Guide to 2-(2-Chlorophenyl)-2H-tetrazole-5-carboxylic acid (CAS 1368525-24-9): Properties, Synthesis, and Applications in Drug Discovery

Executive Summary

This technical guide provides an in-depth analysis of 2-(2-Chlorophenyl)-2H-tetrazole-5-carboxylic acid, a heterocyclic building block with significant potential in medicinal chemistry and drug development. We will explore the foundational role of the tetrazole scaffold as a carboxylic acid bioisostere, detail the physicochemical properties of this specific compound, propose a robust synthetic pathway with mechanistic insights, and discuss its potential applications in modern therapeutic research. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this molecule in their discovery programs.

The Tetrazole Scaffold: A Privileged Structure in Medicinal Chemistry

The tetrazole ring, a five-membered heterocycle containing four nitrogen atoms, has become an indispensable tool in drug design.[1] Its prominence stems primarily from its function as a bioisostere of the carboxylic acid group.[2][3][4] Bioisosteres are substituents or groups with similar physical or chemical properties that impart comparable biological effects to a drug candidate.

The tetrazole ring mimics a carboxylic acid due to its similar pKa, planar structure, and ability to engage in hydrogen bonding.[5] However, it offers several key advantages that can enhance a molecule's drug-like properties:

-

Improved Pharmacokinetics: Ionized tetrazoles are generally more lipophilic than the corresponding carboxylates, which can improve a compound's ability to cross cellular membranes.[6]

-

Metabolic Stability: The tetrazole ring is often more resistant to metabolic degradation compared to a carboxylic acid, potentially leading to a longer half-life and improved bioavailability.[6][7]

-

Diverse Biological Activity: Tetrazole-containing compounds have demonstrated a vast array of pharmacological activities, including anticancer, antihypertensive, anti-inflammatory, and antimicrobial effects.[2][5][8]

The subject of this guide, 2-(2-Chlorophenyl)-2H-tetrazole-5-carboxylic acid, belongs to the 2H-tetrazole isomer class, one of the two most significant isomers in synthesis and pharmacology.[2]

Physicochemical Properties

The fundamental properties of 2-(2-Chlorophenyl)-2H-tetrazole-5-carboxylic acid are summarized below. This data is critical for experimental design, including solvent selection, reaction monitoring, and analytical characterization.

| Property | Value | Source(s) |

| CAS Number | 1368525-24-9 | [9] |

| Molecular Formula | C₈H₅ClN₄O₂ | [9][10][11] |

| Molecular Weight | 224.61 g/mol | |

| IUPAC Name | 2-(2-chlorophenyl)-2H-1,2,3,4-tetrazole-5-carboxylic acid | [12] |

| InChI Key | OEALLFQYQSFVQA-UHFFFAOYSA-N | |

| Purity | Typically ≥95% | [12] |

| Appearance | White to pale yellow crystalline solid | [6] |

| Storage | Room Temperature, sealed in dry conditions | [13] |

Synthetic Strategies and Mechanistic Considerations

Postulated Synthetic Workflow

The synthesis logically proceeds through the formation of a key ethyl tetrazole-5-carboxylate intermediate, followed by hydrolysis to yield the final carboxylic acid.

Sources

- 1. Tetrazole: A privileged scaffold for the discovery of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]

- 4. Innovative synthesis of drug-like molecules using tetrazole as core building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tetrazolium Compounds: Synthesis and Applications in Medicine | MDPI [mdpi.com]

- 6. phmethods.net [phmethods.net]

- 7. globalresearchonline.net [globalresearchonline.net]

- 8. researchgate.net [researchgate.net]

- 9. 1368525-24-9 2-(2-chlorophenyl)-2H-tetrazole-5-carboxylic acid [king-pharm.com]

- 10. 1368525-24-9 2-(2-chlorophenyl)-2H-tetrazole-5-carboxylic acid [king-pharm.com]

- 11. 2-(2-chlorophenyl)-2H-tetrazole-5-carboxylic acid, CasNo.1368525-24-9 weifang yangxu group co.,ltd China (Mainland) [yangxulaobao.lookchem.com]

- 12. cas 1368525-24-9|| where to buy 2-(2-Chlorophenyl)-2H-tetrazole-5-carboxylic acid [english.chemenu.com]

- 13. 75773-99-8|2H-1,2,3,4-tetrazole-5-carboxylic acid|BLD Pharm [bldpharm.com]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. prepchem.com [prepchem.com]

- 16. US5525733A - Process for preparing tetrazole-5-carboxylic acid derivatives - Google Patents [patents.google.com]

A Spectroscopic Guide to 2-(2-Chlorophenyl)-2H-tetrazole-5-carboxylic acid: Structure Elucidation and Analytical Methodologies

This technical guide provides a comprehensive overview of the spectroscopic properties of 2-(2-chlorophenyl)-2H-tetrazole-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. Given the importance of robust analytical data for regulatory submission and intellectual property, this document details the theoretical underpinnings and practical application of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) for the definitive structural confirmation of this molecule. The protocols and interpretations presented herein are designed to be self-validating, ensuring scientific integrity and reproducibility for researchers, scientists, and drug development professionals.

Introduction: The Significance of Spectroscopic Characterization

2-(2-Chlorophenyl)-2H-tetrazole-5-carboxylic acid belongs to the tetrazole class of heterocycles, which are recognized as important bioisosteres of carboxylic acids in drug design. The introduction of a tetrazole moiety can enhance metabolic stability, lipophilicity, and binding interactions with biological targets. Accurate and unambiguous structural determination is paramount. Spectroscopic techniques provide a non-destructive means to probe the molecular architecture, offering insights into connectivity, functional groups, and overall molecular formula. This guide will focus on the predicted spectroscopic data for the title compound, drawing upon established principles and data from analogous structures to provide a reliable analytical framework.

Molecular Structure and Synthesis Overview

The structural integrity of 2-(2-chlorophenyl)-2H-tetrazole-5-carboxylic acid is the foundation of its chemical and biological properties. A plausible synthetic route is essential for obtaining the compound for analysis.

Diagram: Synthesis Workflow

Caption: A generalized workflow for the synthesis of the target molecule.

Experimental Protocol: Synthesis of 2-(2-Chlorophenyl)-2H-tetrazole-5-carboxylic acid

This protocol is a representative method for the synthesis of the title compound.

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 2-chlorobenzonitrile (1 eq.), sodium azide (1.5 eq.), and zinc chloride (0.5 eq.) in N,N-dimethylformamide (DMF).

-

Cycloaddition: Heat the reaction mixture to 120 °C and stir for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Hydrolysis and Precipitation: After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-cold water. Acidify the mixture with 2M hydrochloric acid until a precipitate forms.

-

Isolation and Purification: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford the pure 2-(2-chlorophenyl)-2H-tetrazole-5-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the carbon and proton framework.

¹H NMR Spectroscopy

The proton NMR spectrum will reveal the number of distinct proton environments and their neighboring protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.90 - 7.80 | m | 1H | Ar-H |

| 7.70 - 7.50 | m | 3H | Ar-H |

| 13.5 - 12.0 | br s | 1H | -COOH |

Interpretation:

-

The aromatic protons on the 2-chlorophenyl ring are expected to appear as a complex multiplet between δ 7.50 and 7.90 ppm due to spin-spin coupling.

-

The carboxylic acid proton is highly deshielded and will appear as a broad singlet at a downfield chemical shift, typically above δ 12.0 ppm. The broadness is due to hydrogen bonding and exchange with trace amounts of water.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information on the number of non-equivalent carbon atoms.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| 165 - 160 | C=O (Carboxylic Acid) |

| 155 - 150 | C5 (Tetrazole Ring) |

| 135 - 125 | Ar-C (Chlorophenyl Ring) |

| 120 - 115 | Ar-C-Cl (Chlorophenyl Ring) |

Interpretation:

-

The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal, typically in the range of δ 160-165 ppm.

-

The C5 carbon of the tetrazole ring is also significantly deshielded and is predicted to appear between δ 150 and 155 ppm[1].

-

The aromatic carbons of the 2-chlorophenyl ring will resonate in the typical aromatic region (δ 115-135 ppm). The carbon directly attached to the chlorine atom will be influenced by the halogen's electronegativity and anisotropy.

Diagram: Key NMR Correlations

Caption: Predicted NMR signal assignments for the target molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

| Predicted Frequency (cm⁻¹) | Intensity | Assignment |

| 3300 - 2500 | Strong, Broad | O-H stretch (Carboxylic Acid) |

| 1720 - 1680 | Strong | C=O stretch (Carboxylic Acid) |

| 1600 - 1450 | Medium | C=C stretch (Aromatic Ring) |

| 1400 - 1300 | Medium | N=N stretch (Tetrazole Ring) |

| 1300 - 1200 | Medium | C-N stretch (Tetrazole Ring) |

| 800 - 700 | Strong | C-Cl stretch |

Interpretation:

-

A very broad and strong absorption band in the region of 3300-2500 cm⁻¹ is characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid[2][3].

-

A strong, sharp peak between 1720 and 1680 cm⁻¹ corresponds to the C=O stretching vibration of the carboxylic acid.

-

The presence of the aromatic ring will be confirmed by C=C stretching absorptions in the 1600-1450 cm⁻¹ region.

-

Vibrations associated with the tetrazole ring (N=N and C-N stretching) are expected in the 1400-1200 cm⁻¹ range[4][5].

-

A strong absorption in the lower frequency region (800-700 cm⁻¹) is indicative of the C-Cl stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its structure.

Predicted Molecular Ion: [M-H]⁻ at m/z = 223.0

Predicted Fragmentation Pattern:

| m/z | Proposed Fragment |

| 223 | [M-H]⁻ |

| 179 | [M-H - CO₂]⁻ |

| 111 | [C₆H₄Cl]⁻ |

| 75 | [C₆H₄]⁻ |

Interpretation:

In negative ion mode electrospray ionization (ESI), the deprotonated molecule [M-H]⁻ is expected as the molecular ion. The fragmentation of tetrazoles can proceed through the loss of nitrogen molecules or other characteristic pathways[6][7]. A primary fragmentation would be the loss of carbon dioxide from the carboxylic acid group. Subsequent fragmentation could involve the cleavage of the phenyl ring from the tetrazole moiety.

Diagram: Proposed Mass Spectrometry Fragmentation

Caption: A simplified proposed fragmentation pathway for the target molecule.

Conclusion

This technical guide provides a detailed predictive analysis of the key spectroscopic data for 2-(2-chlorophenyl)-2H-tetrazole-5-carboxylic acid. By leveraging ¹H NMR, ¹³C NMR, IR, and MS, a comprehensive and unambiguous structural elucidation can be achieved. The provided experimental protocols for synthesis and the interpretation of the expected spectroscopic data serve as a robust framework for researchers in the fields of medicinal chemistry and drug development. Adherence to these analytical principles will ensure the highest level of scientific integrity and data reliability.

References

- Safaei-Ghomi, J., Paymard-Samani, S., Zahraie, Z., & Shahbazi-Alavi, H. (2019). Synthesis of 1,5 and 2,5-disubstituted tetrazoles and their evaluation as antimicrobial agents. Nanomedicine Research Journal, 4(2), 91-100.

-

MDPI. (n.d.). Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels. Retrieved from [Link]

-

ResearchGate. (n.d.). A schematic representation of the proposed fragmentation pathways for matrix isolated 5-alkoxy-1-phenyl-1H-tetrazoles irradiated with UV light at λ > 235 nm. Retrieved from [Link]

- Life Science Journal. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal, 5(2), 25-29.

- Royal Society of Chemistry. (2012). Supporting information for Efficient Synthesis of 2,5-Disubstituted Tetrazoles via the Cu2O-Catalyzed Aerobic.

-

Royal Society of Chemistry. (n.d.). Supplementary information. Retrieved from [Link]

-

Growing Science. (n.d.). Zn(OAc)2•2H2O-Catalyzed Efficient Synthesis of 5-Substituted 1H- Tetrazoles. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H-NMR data of the tetrazole compounds. Retrieved from [Link]

- ACS Publications. (n.d.). Experimental and GIAO 15N NMR Study of Substituent Effects in 1H-Tetrazoles. The Journal of Organic Chemistry.

- MDPI. (2023). 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine.

-

PubChem. (n.d.). 2-phenyl-2H-1,2,3,4-tetrazole-5-carboxylic acid. Retrieved from [Link]

-

NIH. (n.d.). Synthesis of 1-Substituted 1H-1,2,3,4-Tetrazoles Using Biosynthesized Ag/Sodium Borosilicate Nanocomposite. Retrieved from [Link]

- CONICET. (2012). Experimental and GIAO 15N NMR Study of Substituent Effects in 1H- Tetrazoles.

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR and 13 C NMR shifts of all compounds. Retrieved from [Link]

-

Michigan State University. (n.d.). IR: carboxylic acids. Retrieved from [Link]

- ACS Publications. (n.d.). Synthesis of 5-aryl-2H-tetrazoles, 5-aryl-2H-tetrazole-2-acetic acids, and [(4-phenyl-5-aryl-4H-1,2,4-triazol-3-yl)thio]acetic acids as possible superoxide scavengers and antiinflammatory agents. Journal of Medicinal Chemistry.

- Semantic Scholar. (2023). 2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl.

-

Organic Chemistry Portal. (n.d.). 2H-Tetrazole synthesis. Retrieved from [Link]

- Indian Academy of Sciences. (n.d.). Some applications of 13C NMR spectroscopy in heterocyclic structure assignments.

- LibreTexts Chemistry. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I.

- Google Patents. (n.d.).

- MDPI. (n.d.). Synthesis of New 2-Halo-2-(1H-tetrazol-5-yl)-2H-azirines via a Non-Classical Wittig Reaction.

- PubChemLite. (n.d.). 2-phenyl-2h-tetrazole-5-carboxylic acid (C8H6N4O2).

- Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table.

- University of California, Los Angeles. (n.d.). IR Absorption Table.

- Organic Syntheses. (n.d.). (s)-5-pyrrolidin-2-yl-1h-tetrazole.

- WIPO. (2023). A process for the preparation of 1-(2-chlorophenyl)-2-(2H-tetrazol-2-yl)ethanone.

Sources

An In-Depth Technical Guide to the Bioisosterism of 2-(2-Chlorophenyl)-2H-tetrazole-5-carboxylic acid

This guide provides a comprehensive exploration of the bioisosteric modifications of 2-(2-Chlorophenyl)-2H-tetrazole-5-carboxylic acid, a molecule of interest in medicinal chemistry. We will delve into the strategic replacement of its key functional groups—the carboxylic acid, the tetrazole ring, and the chlorophenyl moiety—to optimize its pharmacokinetic and pharmacodynamic properties. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced application of bioisosterism in modern drug design.

Introduction: The Strategic Imperative of Bioisosterism

In the landscape of drug discovery, the journey from a hit compound to a clinical candidate is fraught with challenges, many of which are tied to the molecule's physicochemical properties. Bioisosterism, the strategic exchange of functional groups with similar steric and electronic characteristics, is a cornerstone of medicinal chemistry used to enhance a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, while maintaining or improving its desired biological activity.[1]

The subject of this guide, 2-(2-Chlorophenyl)-2H-tetrazole-5-carboxylic acid, presents a fascinating scaffold for bioisosteric exploration. While its specific biological activities are not extensively documented in publicly available literature, its structural motifs—a tetrazole, a carboxylic acid, and a substituted phenyl ring—are prevalent in a wide array of therapeutic agents.[2] This guide will, therefore, use this molecule as a framework to discuss established bioisosteric strategies and propose a hypothetical discovery workflow for its analogs.

Bioisosteric Replacement of the Carboxylic Acid Moiety

The carboxylic acid group is a common pharmacophore, often crucial for target binding through hydrogen bonding and ionic interactions. However, its acidity can lead to poor oral bioavailability and rapid metabolic degradation.[3] The tetrazole ring is a well-established bioisostere for the carboxylic acid, offering a similar acidic pKa (around 4.5-4.9) and planar geometry.[4][5] Tetrazolate anions are also more lipophilic than the corresponding carboxylates, which can improve membrane permeability.[5]

Beyond the inherent tetrazole, other bioisosteric replacements for the carboxylic acid in our target molecule could include:

-

Acylsulfonamides: These maintain the acidic proton and hydrogen bonding capabilities but can alter the charge distribution and lipophilicity.

-

Hydroxamic acids: While also acidic, they introduce a different spatial arrangement of hydrogen bond donors and acceptors.

-

Acidic Heterocycles: A variety of 5-membered ring systems, such as 1,2,4-oxadiazol-5(4H)-one and thiazolidinediones, can mimic the acidic properties of a carboxylic acid.[6]

The choice of a bioisostere will depend on the specific interactions with the biological target and the desired physicochemical properties.

Caption: Bioisosteres for the carboxylic acid group.

Modulating the Tetrazole Ring: A Quest for Optimal Properties

While the tetrazole in 2-(2-Chlorophenyl)-2H-tetrazole-5-carboxylic acid can be considered a bioisostere for a carboxylic acid, it is also a functional group that can be modified. The two regioisomers, 1H- and 2H-tetrazoles, can exhibit different pharmacological and pharmacokinetic properties.[4] Furthermore, the tetrazole ring itself can be replaced with other heterocycles to fine-tune the molecule's characteristics.

Potential bioisosteric replacements for the tetrazole ring include:

-

Triazoles: These five-membered rings with three nitrogen atoms can offer different hydrogen bonding patterns and metabolic stability.

-

Oxadiazoles and Thiadiazoles: The introduction of an oxygen or sulfur atom can significantly alter the electronic nature and metabolic fate of the ring.

-

Pyrazoles: These can also act as bioisosteres, offering a different arrangement of nitrogen atoms and potential for substitution.

Caption: Bioisosteric options for the tetrazole ring.

Exploring the Chemical Space of the 2-Chlorophenyl Group

The 2-chlorophenyl substituent plays a crucial role in defining the steric and electronic properties of the molecule, influencing its interaction with the target protein and its metabolic stability. Structure-activity relationship (SAR) studies on analogous series of compounds, such as 1-benzyl-5-aryltetrazoles, have demonstrated that modifications to this phenyl ring can significantly impact biological activity.[7][8]

Key bioisosteric modifications to consider for the 2-chlorophenyl group include:

-

Positional Isomerism: Moving the chlorine atom to the meta (3-) or para (4-) position can probe the spatial requirements of the binding pocket.

-

Halogen Substitution: Replacing chlorine with other halogens like fluorine or bromine can alter the lipophilicity and electronic nature of the ring.

-

Bioisosteric Replacements for Chlorine: Small, lipophilic groups such as methyl or trifluoromethyl can be explored to understand the impact of size and electronics.

-

Heteroaromatic Rings: Replacing the phenyl ring with a pyridine, pyrimidine, or other heteroaromatic system can introduce new hydrogen bonding opportunities and alter the molecule's overall polarity and metabolic profile.

Hypothetical Drug Discovery Workflow: From Design to In-Vitro Evaluation

Given the prevalence of the tetrazole-carboxylic acid motif in anti-inflammatory and antihypertensive agents, we can hypothesize a workflow to evaluate novel bioisosteres of 2-(2-Chlorophenyl)-2H-tetrazole-5-carboxylic acid for potential anti-inflammatory activity, for instance, as an inhibitor of cyclooxygenase-2 (COX-2).[9]

Synthesis of Bioisosteric Analogs

The synthesis of the parent molecule and its bioisosteres would likely involve the [2+3] cycloaddition of an azide with a nitrile, a common method for forming tetrazoles.[2] For example, reacting a substituted benzonitrile with sodium azide, followed by coupling with a suitable chlorophenyl derivative, would be a plausible route.

Table 1: Proposed Bioisosteric Analogs for Synthesis and Evaluation

| Compound ID | Carboxylic Acid Bioisostere | Tetrazole Bioisostere | Phenyl Ring Modification |

| Parent | Carboxylic Acid | 2H-Tetrazole | 2-Chlorophenyl |

| Analog 1 | Acylsulfonamide | 2H-Tetrazole | 2-Chlorophenyl |

| Analog 2 | Carboxylic Acid | 1,2,4-Triazole | 2-Chlorophenyl |

| Analog 3 | Carboxylic Acid | 2H-Tetrazole | 4-Chlorophenyl |

| Analog 4 | Carboxylic Acid | 2H-Tetrazole | 2-Fluorophenyl |

In-Vitro Evaluation Protocol

A tiered approach to in-vitro testing would be employed to efficiently screen the synthesized compounds.

Step 1: Primary Screening - COX-1/COX-2 Inhibition Assay

-

Objective: To determine the inhibitory activity and selectivity of the compounds against COX-1 and COX-2 enzymes.

-

Methodology: A commercially available colorimetric or fluorometric COX inhibitor screening assay kit would be used.

-

Procedure:

-

Prepare stock solutions of the test compounds in DMSO.

-

In a 96-well plate, add the appropriate buffer, heme, and either COX-1 or COX-2 enzyme.

-

Add the test compounds at various concentrations.

-

Initiate the reaction by adding arachidonic acid.

-

Incubate for a specified time at a controlled temperature.

-

Measure the absorbance or fluorescence to determine the extent of prostaglandin production.

-

Calculate the IC50 values for both enzymes and determine the COX-2 selectivity index.

-

Step 2: Cellular Anti-inflammatory Assay

-

Objective: To assess the ability of the compounds to reduce the production of pro-inflammatory cytokines in a cellular context.

-

Methodology: A lipopolysaccharide (LPS)-stimulated macrophage cell line (e.g., RAW 264.7) will be used to measure the inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).

-

Procedure:

-

Culture RAW 264.7 cells to an appropriate density.

-

Pre-treat the cells with various concentrations of the test compounds for 1 hour.

-

Stimulate the cells with LPS for 24 hours.

-

Collect the cell culture supernatant.

-

Quantify the levels of TNF-α and IL-6 using enzyme-linked immunosorbent assay (ELISA) kits.

-

Determine the IC50 for the inhibition of each cytokine.

-

Step 3: Preliminary ADMET Profiling

-

Objective: To obtain an early assessment of the drug-like properties of the most promising compounds.

-

Methodology: In-vitro assays for metabolic stability and membrane permeability.

-

Procedure:

-

Metabolic Stability: Incubate the compounds with liver microsomes and measure the rate of degradation over time using LC-MS/MS.

-

Permeability: Utilize a parallel artificial membrane permeability assay (PAMPA) to predict passive diffusion across the intestinal barrier.

-

Sources

- 1. researchgate.net [researchgate.net]

- 2. eurekaselect.com [eurekaselect.com]

- 3. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Structure-activity relationship studies on a series of novel, substituted 1-benzyl-5-phenyltetrazole P2X7 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and biological evaluation of tetrazole derivatives as TNF-α, IL-6 and COX-2 inhibitors with antimicrobial activity: Computational analysis, molecular modeling study and region-specific cyclization using 2D NMR tools - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Derivatives of 2-(2-Chlorophenyl)-2H-tetrazole-5-carboxylic Acid

This guide provides a comprehensive technical overview of the synthesis, characterization, and potential applications of derivatives of 2-(2-Chlorophenyl)-2H-tetrazole-5-carboxylic acid. This core molecule serves as a valuable scaffold in medicinal chemistry, primarily due to the tetrazole ring acting as a bioisosteric replacement for a carboxylic acid group, which can enhance metabolic stability and lipophilicity.[1] This document is intended for researchers, scientists, and professionals in drug development who are interested in exploring the chemical space and therapeutic potential of this class of compounds.

The 2-(2-Chlorophenyl)-2H-tetrazole-5-carboxylic Acid Scaffold: An Introduction

The tetrazole moiety is a prominent feature in a number of clinically important drugs.[2] Its physicochemical properties, including its pKa being similar to that of a carboxylic acid, make it an attractive functional group in drug design. The presence of a 2-chlorophenyl group at the 2-position of the tetrazole ring introduces a specific steric and electronic profile that can influence the molecule's interaction with biological targets. The carboxylic acid at the 5-position provides a convenient handle for the synthesis of a diverse library of derivatives, primarily through the formation of amides and esters.

The core structure, 2-(2-Chlorophenyl)-2H-tetrazole-5-carboxylic acid, is a stable, solid compound that serves as the primary starting material for the derivatives discussed in this guide.

| Property | Value | Source |

| Molecular Formula | C8H5ClN4O2 | [3] |

| Molecular Weight | 224.61 g/mol | [3] |

| CAS Number | 1368525-24-9 | [3] |

| Appearance | White to off-white solid | Generic |

| Storage | Room Temperature | [3] |

Synthetic Pathways to Key Derivatives

The primary route for creating a diverse range of derivatives from 2-(2-Chlorophenyl)-2H-tetrazole-5-carboxylic acid involves the activation of the carboxylic acid group, followed by nucleophilic substitution. The most common derivatives are amides and esters, which can be synthesized through straightforward and well-established chemical transformations.

Synthesis of Amide Derivatives

Amide bond formation is a cornerstone of medicinal chemistry. The synthesis of 2-(2-Chlorophenyl)-2H-tetrazole-5-carboxamide derivatives typically proceeds through the formation of a highly reactive acyl chloride intermediate.

Workflow for Amide Synthesis:

Caption: General workflow for the synthesis of amide derivatives.

This protocol describes a representative synthesis of an amide derivative. The choice of benzylamine is for illustrative purposes; a wide variety of primary and secondary amines can be used to generate a library of compounds.

Step 1: Activation of the Carboxylic Acid

-

To a stirred solution of 2-(2-Chlorophenyl)-2H-tetrazole-5-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add oxalyl chloride (1.2 eq) dropwise, followed by a catalytic amount of N,N-dimethylformamide (DMF).

-

Allow the reaction mixture to warm to room temperature and stir for 2-3 hours. The progress of the reaction can be monitored by the cessation of gas evolution.

-

The resulting solution of 2-(2-Chlorophenyl)-2H-tetrazole-5-carbonyl chloride is typically used in the next step without isolation.

Causality: The conversion of the carboxylic acid to the more reactive acyl chloride is necessary for the subsequent amidation. Thionyl chloride or oxalyl chloride are common reagents for this transformation. The use of a non-nucleophilic solvent like DCM is crucial to prevent unwanted side reactions.

Step 2: Amide Formation

-

In a separate flask, dissolve benzylamine (1.1 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) in anhydrous DCM.

-

Cool this solution to 0 °C and add the freshly prepared solution of 2-(2-Chlorophenyl)-2H-tetrazole-5-carbonyl chloride dropwise with stirring.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

Causality: The amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. The base is added to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.

Step 3: Work-up and Purification

-

Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure N-benzyl-2-(2-chlorophenyl)-2H-tetrazole-5-carboxamide.

Self-Validation: The purity of the final compound should be assessed by High-Performance Liquid Chromatography (HPLC) and its identity confirmed by spectroscopic methods.

Synthesis of Ester Derivatives

Esterification of 2-(2-Chlorophenyl)-2H-tetrazole-5-carboxylic acid can be achieved through several methods, with the Fischer esterification being a classic and effective approach for simple alcohols.

Workflow for Ester Synthesis (Fischer Esterification):

Caption: General workflow for Fischer esterification.

This protocol outlines the synthesis of the ethyl ester, a common and useful derivative.

Step 1: Esterification Reaction

-

Suspend 2-(2-Chlorophenyl)-2H-tetrazole-5-carboxylic acid (1.0 eq) in an excess of absolute ethanol, which also serves as the solvent.

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).

-

Heat the mixture to reflux and maintain for 4-6 hours, or until TLC indicates the consumption of the starting material.

Causality: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[2] Using the alcohol as the solvent ensures a large excess, which drives the equilibrium towards the formation of the ester.

Step 2: Work-up and Purification

-

After cooling to room temperature, remove the excess ethanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude ester by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Self-Validation: The identity and purity of the ethyl ester should be confirmed by spectroscopic analysis and HPLC.

Characterization of Derivatives

Thorough characterization of the synthesized derivatives is essential to confirm their structure and purity. The following spectroscopic techniques are routinely employed.

| Technique | Expected Observations for Derivatives |

| ¹H NMR | Signals corresponding to the protons of the 2-chlorophenyl group, as well as characteristic signals for the protons of the newly introduced amide or ester moiety. For example, in an ethyl ester, a quartet around 4.4 ppm and a triplet around 1.4 ppm would be expected. |

| ¹³C NMR | A signal for the carbonyl carbon of the amide or ester typically appears in the range of 160-170 ppm. Signals for the carbons of the tetrazole ring and the 2-chlorophenyl group will also be present.[4] |

| FT-IR | A strong C=O stretching vibration for the amide or ester will be observed, typically in the region of 1650-1750 cm⁻¹. For amides, an N-H stretch may also be present around 3300 cm⁻¹. |

| Mass Spec | The molecular ion peak corresponding to the calculated mass of the derivative should be observed, confirming the molecular weight. Fragmentation patterns can provide further structural information.[4] |

Potential Applications and Biological Activity

While specific biological data for a wide range of derivatives of 2-(2-Chlorophenyl)-2H-tetrazole-5-carboxylic acid is not extensively reported in publicly available literature, the broader class of tetrazole derivatives has shown significant promise in various therapeutic areas.

Antimicrobial Activity

Tetrazole-containing compounds have been investigated for their antibacterial and antifungal properties.[5][6] The mechanism of action can vary, but some derivatives have been shown to inhibit essential microbial enzymes. For instance, some tetrazole derivatives have been reported to exhibit activity against Candida albicans.[5] It is plausible that novel amide and ester derivatives of 2-(2-Chlorophenyl)-2H-tetrazole-5-carboxylic acid could exhibit antimicrobial activity, and this represents a key area for future research.

Anti-inflammatory Activity

The anti-inflammatory potential of tetrazole derivatives is another area of active investigation.[7][8][9] Some studies have shown that certain tetrazole-containing compounds can act as inhibitors of enzymes involved in the inflammatory cascade. The structural similarity of the tetrazole ring to the carboxylic acid group found in many non-steroidal anti-inflammatory drugs (NSAIDs) provides a strong rationale for exploring the anti-inflammatory properties of these derivatives.

Future Directions

The 2-(2-Chlorophenyl)-2H-tetrazole-5-carboxylic acid scaffold presents a rich platform for the discovery of novel bioactive molecules. Future research efforts should focus on:

-

Library Synthesis: The synthesis and screening of a diverse library of amide and ester derivatives to establish structure-activity relationships (SAR).

-

Broader Biological Screening: Evaluation of these derivatives against a wider range of biological targets, including kinases, proteases, and GPCRs.

-

In vivo Studies: Promising candidates identified from in vitro screening should be advanced to in vivo models to assess their efficacy and pharmacokinetic properties.

By systematically exploring the chemical space around this versatile core, new therapeutic agents with improved properties may be discovered.

References

-

Royal Society of Chemistry. (n.d.). Supporting information Highly efficient synthesis of β-nitrate ester carboxamides through the ring-opening of 2-oxazolines. Retrieved from [Link]

-

PubMed. (2016, October 4). A one-pot synthesis of tetrazolones from acid chlorides: understanding functional group compatibility, and application to the late-stage functionalization of marketed drugs. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]

-

Journal of Pharmaceutical Negative Results. (2022). New Tetrazole Derivatives As Potent In Vitro Antimicrobial Agents. Retrieved from [Link]

-

Pharmaspire. (n.d.). Recent advances in the medicinal chemistry of tetrazole as antibacterial agents: a comprehensive study. Retrieved from [Link]

-

ResearchGate. (n.d.). Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. Retrieved from [Link]

-

Growing Science. (n.d.). Zn(OAc)2•2H2O-Catalyzed Efficient Synthesis of 5-Substituted 1H- Tetrazoles. Retrieved from [Link]

-

PubMed. (n.d.). [Anti-inflammatory and analgesic activity of a new synthetic molecule: 2-phenyl-4-p-chlorophenyl-thiazole-5-yl-acetic acid]. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Novel Tetrazole-Based Antimicrobial Agents Targeting Clinical Bacteria Strains: Exploring the Inhibition of Staphylococcus aureus DNA Topoisomerase IV and Gyrase. Retrieved from [Link]

-

MDPI. (n.d.). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis and anti-inflammatory activity of 5-(1,4-dihydropyridyl)-tetrazol-2-acetic acids, esters and amides. Retrieved from [Link]

-

Technical Disclosure Commons. (2023, July 17). A process for the preparation of 1-(2-chlorophenyl)-2-(2H-tetrazol-2-yl)ethanone. Retrieved from [Link]

- Google Patents. (n.d.). CN1535960A - Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride.

- Google Patents. (n.d.). US4143049A - Method for preparing 2h-tetrazolium chloride and 2h-tetrazolium chloride hydrochloride.

-

ResearchGate. (n.d.). Esterification of Carboxylic Acids with Alcohols by 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium Chloride (DMTMM). Retrieved from [Link]

-

RSC Publishing. (n.d.). Efficient synthesis of tetrazoles via [2 + 3] cycloaddition reaction catalyzed by cobalt–nickel on magnetic mesoporous hollow spheres. Retrieved from [Link]

-

MDPI. (n.d.). 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine. Retrieved from [Link]

-

Semantic Scholar. (2023, February 16). 2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl. Retrieved from [Link]

-

PubChem. (n.d.). alpha-(2-Chlorophenyl)-2H-tetrazole-2-ethanol, (alphaR)-. Retrieved from [Link]

-

ACS Publications. (n.d.). Synthesis of 5-aryl-2H-tetrazoles, 5-aryl-2H-tetrazole-2-acetic acids, and [(4-phenyl-5-aryl-4H-1,2,4-triazol-3-yl)thio]acetic acids as possible superoxide scavengers and antiinflammatory agents. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. pnrjournal.com [pnrjournal.com]

- 6. isfcppharmaspire.com [isfcppharmaspire.com]

- 7. Anti-inflammatory activity of 2-acyl-5(3)-hydroxytetrahydro-1H-pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [Anti-inflammatory and analgesic activity of a new synthetic molecule: 2-phenyl-4-p-chlorophenyl-thiazole-5-yl-acetic acid] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and anti-inflammatory activity of 5-(1,4-dihydropyridyl)-tetrazol-2-acetic acids, esters and amides - PubMed [pubmed.ncbi.nlm.nih.gov]

"2-(2-Chlorophenyl)-2H-tetrazole-5-carboxylic acid mechanism of action"

An In-depth Technical Guide to the Putative Mechanism of Action and Target Elucidation of 2-(2-Chlorophenyl)-2H-tetrazole-5-carboxylic acid

Introduction: The Emergence of Tetrazoles in Modern Drug Discovery

The tetrazole heterocycle is a cornerstone of contemporary medicinal chemistry, prized for its unique physicochemical properties and its role as a bioisostere of the carboxylic acid group.[1][2] This five-membered, polynitrogen ring system enhances metabolic stability and lipophilicity, making it a "privileged scaffold" in the design of novel therapeutics.[1][3] Compounds incorporating the tetrazole moiety are present in over 20 marketed drugs, demonstrating a vast range of biological activities including antihypertensive, anticancer, and antidiabetic effects.[1][3][4]

This guide focuses on a specific, yet under-characterized molecule: 2-(2-Chlorophenyl)-2H-tetrazole-5-carboxylic acid . While direct mechanistic studies on this compound are not extensively published, its structure provides significant insights into its potential biological roles and the experimental pathways required for their elucidation. As a Senior Application Scientist, this document will synthesize foundational principles of medicinal chemistry with a practical, field-proven framework for mechanism of action (MoA) discovery. We will explore the core rationale behind its design—bioisosterism—and outline the probable signaling pathways it may modulate by analogy to structurally related compounds. Most critically, this guide provides a comprehensive, self-validating experimental workflow to definitively identify its molecular targets and characterize its biological function.

Part 1: The Principle of Bioisosterism - Core Rationale for Design

The defining feature of 2-(2-Chlorophenyl)-2H-tetrazole-5-carboxylic acid is the 5-carboxy-2-phenyl-tetrazole structure. The tetrazole ring, particularly when substituted at the 5-position, serves as a non-classical bioisostere for a carboxylic acid.[5] This strategic replacement is a foundational concept in drug design, intended to confer several advantages over a corresponding carboxylic acid-containing molecule.

Key Physicochemical and Pharmacokinetic Advantages:

-

Acidity and Size Mimicry: The pKa of a 5-substituted tetrazole is comparable to that of a carboxylic acid, allowing it to engage in similar ionic interactions with biological targets.[6] Its spatial arrangement also mimics the planar, delocalized system of a carboxylate group.[6]

-